2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride
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Overview
Description
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound is characterized by its unique structure, which includes a cyclopropyl group, a piperazine ring, and a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which helps to increase the levels of acetylcholine in the brain and improve cognitive function in patients with Alzheimer’s disease . The compound may also interact with other molecular targets, such as serotonin receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
- Cetirizine hydrochloride
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is unique due to its specific structure, which includes a cyclopropyl group and a pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-11(2)17-7-9-18(10-8-17)13-5-6-15-14(16-13)12-3-4-12;;/h5-6,11-12H,3-4,7-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSZWQHDABECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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